N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(19-8-6-15-3-1-2-4-18(15)25-19)22-12-14-5-7-17(21-11-14)16-9-10-24-13-16/h1-5,7,9-11,13,19H,6,8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGGWCKJRCGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the chroman moiety: The chroman ring is introduced through a cyclization reaction, often involving the use of Lewis acids as catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides to activate the carboxylic acid group for nucleophilic attack by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chroman moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated chroman derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition or receptor binding.
Industrial Applications: It could be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((6-(4-(pyrazine-2-carbonyl)piperazine)pyridin-3-yl)benzamide): This compound shares the pyridine and amide functionalities but differs in the presence of a pyrazine and piperazine moiety.
Furan derivatives: Compounds like 2-furoic acid and furanones share the furan ring but differ in their additional functional groups and overall structure.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is unique due to its combination of furan, pyridine, and chroman moieties, which confer specific electronic and steric properties that may result in unique biological activities and chemical reactivity.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure
The compound is characterized by the following structural elements:
- Chroman moiety : A bicyclic structure that contributes to its biological activity.
- Furan and pyridine rings : These heterocycles enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results.
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly in breast and liver cancer models.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furan Substitution : The presence of the furan ring enhances lipophilicity and facilitates membrane permeability.
- Pyridine Interaction : The pyridine nitrogen may participate in hydrogen bonding with biological targets, increasing binding affinity.
- Carboxamide Group : This moiety is crucial for biological activity, as it can form hydrogen bonds with target proteins.
Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, indicating an apoptotic effect.
Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced edema and inflammatory markers in vivo. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Coupling of heterocyclic moieties : Reacting 6-(furan-3-yl)pyridin-3-aldehyde with chroman-2-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) in solvents like DMF or THF .
Methylation : Introducing the methylene bridge via reductive amination or nucleophilic substitution, often requiring catalysts like palladium on carbon (Pd/C) .
Purification : Gradient solvent crystallization or column chromatography to isolate the target compound .
- Optimization Tips :
- Control reaction temperature (60–80°C) to minimize side products.
- Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps.
- Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Answer :
| Technique | Application | Key Findings/Parameters | Reference |
|---|---|---|---|
| NMR (¹H/¹³C) | Confirms proton/carbon environments | Peaks for furan (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.4 ppm), and amide (δ 2.8–3.2 ppm) | |
| HPLC | Purity assessment | Retention time matching reference standard; ≥95% purity | |
| X-ray Diffraction | Crystal structure validation | Triclinic system (space group P1), unit cell parameters (a=8.41 Å, b=11.57 Å, c=11.84 Å) | |
| IR Spectroscopy | Functional group identification | Amide C=O stretch (1650 cm⁻¹), furan C-O (1250 cm⁻¹) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Answer : Contradictions often arise from variations in assay conditions or compound stability. Recommended strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Structural Analog Testing : Compare activity with derivatives (e.g., furan vs. chroman carboxamides) to isolate pharmacophoric groups .
Q. What computational models predict the pharmacokinetic properties of this compound, and how can they be validated experimentally?
- Answer :
- Computational Tools :
- LogP Prediction : SwissADME or Molinspiration for lipophilicity (predicted LogP ~2.8) .
- pKa Estimation : ACD/Labs or MarvinSuite for ionization states (amide pKa ~10.2) .
- Docking Studies : AutoDock Vina to model interactions with targets (e.g., kinase enzymes) .
- Experimental Validation :
- In Vitro Permeability : Caco-2 cell assays for intestinal absorption .
- Microsomal Stability : Liver microsome incubation to assess metabolic half-life .
Q. What are the hypothesized mechanisms of action for this compound in modulating biological targets?
- Answer : Preliminary studies suggest:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., MAPK or EGFR) via pyridine-furan interactions .
- Receptor Modulation : Allosteric effects on GPCRs due to chroman’s aromatic stacking .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) .
- Knockout Models : CRISPR-edited cell lines to confirm target specificity .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cancer cell lines?
- Answer : Potential causes and solutions:
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects .
- Compound Solubility : Use co-solvents (e.g., DMSO/PEG) to ensure uniform dispersion .
- Oxidative Degradation : Add antioxidants (e.g., ascorbic acid) to cell culture media .
Methodological Recommendations
-
Synthetic Route Optimization Table :
Step Key Reaction Catalysts/Solvents Yield (%) Reference 1 Aldehyde-amine coupling Pd/C, DMF 65–70 2 Reductive amination NaBH₃CN, MeOH 55–60 3 Crystallization Ethyl acetate/hexane 85–90
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
